molecular formula C8H15N B13631276 3-Cyclopentylprop-2-en-1-amine

3-Cyclopentylprop-2-en-1-amine

Cat. No.: B13631276
M. Wt: 125.21 g/mol
InChI Key: NPSYQBXUKHCBHD-ZZXKWVIFSA-N
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Description

3-Cyclopentylprop-2-en-1-amine is a primary amine characterized by a cyclopentyl group attached to a propenylamine backbone. This structure imparts unique steric and electronic properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(E)-3-cyclopentylprop-2-en-1-amine

InChI

InChI=1S/C8H15N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5,7,9H2/b6-3+

InChI Key

NPSYQBXUKHCBHD-ZZXKWVIFSA-N

Isomeric SMILES

C1CCC(C1)/C=C/CN

Canonical SMILES

C1CCC(C1)C=CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propargylamine under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via nucleophilic addition, followed by a reduction step to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of 3-Cyclopentylprop-2-en-1-amine may involve the use of catalytic hydrogenation of a precursor compound. This method ensures high yield and purity of the final product. The process is optimized for large-scale production, with careful control of temperature, pressure, and catalyst selection .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopentylprop-2-en-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentylprop-2-en-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or as an inhibitor for specific enzymes. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related amines is provided below:

Compound Name Molecular Formula Substituent(s) Amine Type Key Features Reference
3-Cyclopentylprop-2-en-1-amine C₈H₁₅N Cyclopentyl, allyl Primary High lipophilicity; reactive allyl group
Triallylamine C₉H₁₅N Three allyl groups Tertiary Low nucleophilicity; used in polymer chemistry
3-Cyclohexylpropan-1-amine C₉H₁₉N Cyclohexyl Primary Increased steric bulk; slower reaction kinetics
(E)-3-Phenylprop-2-en-1-amine C₉H₁₁N Phenyl, allyl Primary Aromatic conjugation; higher melting point
3-(Oxan-2-yl)prop-2-en-1-amine C₈H₁₅NO₂ Oxane (tetrahydrofuran derivative) Primary Polar oxane ring; applications in agrochemicals

Physicochemical Properties

Limited data on exact melting/boiling points are available in the provided evidence. However, molecular weight and functional groups suggest:

  • Lipophilicity : Cyclopentyl and cyclohexyl derivatives exhibit higher logP values than phenyl or oxane-containing analogs, favoring blood-brain barrier penetration .
  • Solubility : Polar substituents (e.g., oxane) improve aqueous solubility, whereas cyclopentyl and phenyl groups enhance organic phase partitioning .

Biological Activity

3-Cyclopentylprop-2-en-1-amine, a compound characterized by its unique cyclopentyl group and vinyl amine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Cyclopentylprop-2-en-1-amine has the molecular formula C8H13NC_8H_{13}N and features a cyclopentyl ring attached to a propene chain with an amine functional group. Its structure can be represented as follows:

Structure C5H9C3H5N\text{Structure }\text{C}_5\text{H}_9\text{C}_3\text{H}_5\text{N}

The biological activity of 3-Cyclopentylprop-2-en-1-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's vinyl amine moiety is likely involved in nucleophilic attacks on electrophilic centers in target biomolecules, leading to modulation of biological pathways.

Pharmacological Effects

Research indicates that 3-Cyclopentylprop-2-en-1-amine exhibits several pharmacological effects:

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on derivatives of cyclopentyl amines reported promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the cyclopentyl group in enhancing the compound's efficacy (Source: ResearchGate).
  • Neuroprotective Research : In a recent investigation, compounds similar to 3-Cyclopentylprop-2-en-1-amine were tested for their ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death, suggesting potential therapeutic applications in neuroprotection (Source: PubMed).
  • In Vitro Activity Against Enzymes : The compound's ability to inhibit specific enzymes was evaluated using fluorescence-based assays. Results showed that 3-Cyclopentylprop-2-en-1-amine could inhibit certain proteases involved in disease pathways, indicating its potential use as a therapeutic agent (Source: European Journal of Organic Chemistry).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteriaResearchGate
NeuroprotectiveReduced oxidative stress-induced cell deathPubMed
Enzyme InhibitionInhibits specific proteasesEuropean Journal of Organic Chemistry

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